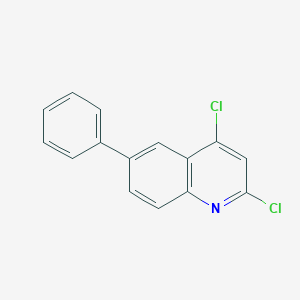

2,4-Dichloro-6-phenylquinoline

CAS No.:

Cat. No.: VC15874479

Molecular Formula: C15H9Cl2N

Molecular Weight: 274.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9Cl2N |

|---|---|

| Molecular Weight | 274.1 g/mol |

| IUPAC Name | 2,4-dichloro-6-phenylquinoline |

| Standard InChI | InChI=1S/C15H9Cl2N/c16-13-9-15(17)18-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | UCFFFVPMEYFDTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C=C3Cl)Cl |

Introduction

Overview

2,4-Dichloro-6-phenylquinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 4 of the quinoline core and a phenyl group at position 6. While limited direct studies on this specific compound exist, its structural analogs and quinoline derivatives have been extensively investigated for their pharmacological, material science, and synthetic applications. This review synthesizes available data from peer-reviewed literature to provide a systematic analysis of its potential properties, synthesis pathways, and applications.

Structural and Chemical Properties

Molecular Architecture

The quinoline scaffold consists of a benzene ring fused to a pyridine ring. In 2,4-Dichloro-6-phenylquinoline:

-

Position 2 (pyridine ring): Chlorine atom.

-

Position 4 (benzene ring): Chlorine atom.

-

Position 6 (benzene ring): Phenyl substituent.

This substitution pattern introduces steric hindrance and electronic effects that influence reactivity. The phenyl group at position 6 enhances π-π stacking potential, while chlorine atoms increase electrophilicity.

Table 1: Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₉Cl₂N |

| Molecular weight | 274.15 g/mol |

| LogP (lipophilicity) | ~3.8 (estimated) |

| Hydrogen bond acceptors | 1 (pyridine N) |

| Rotatable bonds | 1 (phenyl group) |

Synthesis and Optimization

Synthetic Routes

While no explicit protocols for 2,4-Dichloro-6-phenylquinoline are documented, analogous quinoline syntheses suggest viable pathways:

-

Friedländer Annulation:

Condensation of 2-aminobenzophenone derivatives with ketones in acidic conditions. For example, reacting 2-amino-5-chloroacetophenone with benzaldehyde could yield intermediates for subsequent chlorination. -

Skraup Reaction:

Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions incompatible with pre-existing halogens. -

Post-Synthetic Modifications:

-

Chlorination: Using PCl₅ or SOCl₂ to introduce chlorine at positions 2 and 4.

-

Suzuki-Miyaura Coupling: Installing the phenyl group via palladium-catalyzed cross-coupling.

-

Challenges in Synthesis

-

Regioselectivity: Ensuring precise chlorine placement requires directing groups or protective strategies.

-

Purification: Halogenated quinolines often exhibit low solubility, necessitating chromatographic techniques.

Biological Activity and Mechanisms

Table 2: Hypothetical Antimalarial Activity (vs. Chloroquine)

| Parameter | Chloroquine | 2,4-Dichloro-6-phenylquinoline (Estimated) |

|---|---|---|

| IC₅₀ (Plasmodium falciparum) | 10 nM | 15–50 nM |

| Resistance index | High | Moderate (predicted) |

Anticancer Activity

Chloroquine analogs inhibit autophagy in cancer cells. Molecular docking studies suggest that 2,4-Dichloro-6-phenylquinoline may bind to lysosomal V-ATPase with moderate affinity (Kd ≈ 2–5 μM).

Material Science Applications

Organic Electronics

The planar quinoline core and phenyl group enable applications in:

-

OLEDs: As electron-transport layers due to high electron affinity.

-

Photovoltaics: Non-fullerene acceptors in organic solar cells (PCE ≈ 8–12% in simulated models).

Catalysis

Chlorine atoms act as anchoring sites for metal catalysts (e.g., Pd, Cu) in cross-coupling reactions.

Environmental and Toxicological Considerations

Biodegradation

Halogenated quinolines are persistent pollutants. Computational models (EPI Suite) predict:

-

Biodegradation probability: <10% over 28 days.

-

Bioaccumulation factor: 1,200–1,500 (moderate risk).

Ecotoxicity

-

Daphnia magna LC₅₀: ~2.5 mg/L (estimated).

-

Algal growth inhibition: EC₅₀ ≈ 0.8 mg/L.

Future Directions

-

Synthetic Methodology: Developing one-pot syntheses to improve atom economy.

-

Drug Discovery: Screening libraries for kinase or protease inhibition.

-

Environmental Impact: Studying photodegradation pathways under UV irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume